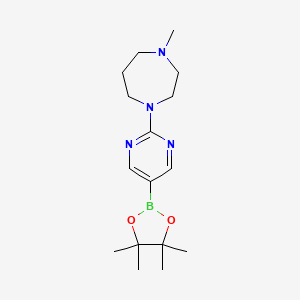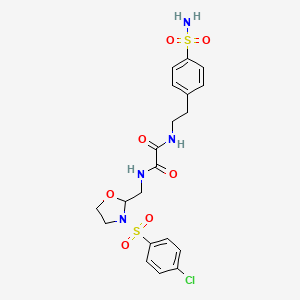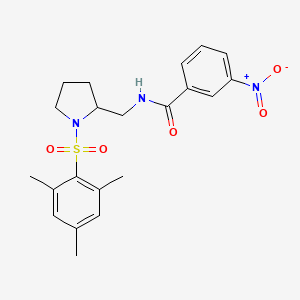![molecular formula C16H10BrClN4OS B2569376 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 728941-39-7](/img/structure/B2569376.png)
2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused two-ring system consisting of an imidazole ring and a pyridine ring . This core is substituted with a bromine atom and a chlorine atom at the 3 and 6 positions, respectively .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free . The synthesis involved a C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups. The imidazo[1,2-a]pyridine core contributes significantly to the rigidity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the bromine and chlorine atoms, which are good leaving groups, and the imidazo[1,2-a]pyridine core, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine and chlorine atoms is likely to increase the compound’s density and boiling point .Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole compounds are recognized for their significant therapeutic applications across a broad spectrum of medicinal chemistry. Their structural uniqueness, characterized by a five-membered aromatic ring with pyridine-like nitrogen atoms, allows for effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. Research highlights their extensive use in treating diverse ailments, showcasing their development value in pharmacology. The therapeutic worth of these derivatives spans anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, among other medicinal agents (Verma et al., 2019).
Synthetic and Pharmacological Exploration
The exploration into the synthesis and pharmacological application of 1,3,4-oxadiazole and its derivatives is an area of active research. These compounds exhibit a plethora of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Recent studies have focused on compounds containing the oxadiazole rings published in the last few years, underlining the compound's role as a biologically active unit in numerous pharmacological contexts (Wang et al., 2022).
Antimicrobial Activity
A significant area of research involving 1,3,4-oxadiazole derivatives pertains to their antimicrobial properties. Studies have documented the promising potential of these compounds as new antimicrobial agents, with activities surpassing those of known antibiotics. This research paves the way for developing new drugs to combat microbial resistance, showcasing the versatility of 1,3,4-oxadiazole derivatives in addressing urgent medical needs (Glomb & Świątek, 2021).
Safety and Hazards
properties
IUPAC Name |
2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4OS/c17-14-12(19-13-7-6-11(18)8-22(13)14)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJJRAKJWPWFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569294.png)


![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)
![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)
![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)
![1,6,7-Trimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2569304.png)
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)


![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)

![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)
